Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate
Description
Its core chroman scaffold (a benzopyran derivative) is substituted with:
- 6-fluoro: Enhances electronegativity and influences electronic distribution.
- 8-methyl carboxylate: A versatile functional group for further derivatization.
- 2,2-dimethyl groups: Improve steric stability and reduce ring strain.
- 4-(((tert-butoxycarbonyl)amino)methyl: A Boc-protected amine, critical for temporary amine protection during synthetic workflows.
This compound’s design combines steric protection (via 2,2-dimethyl and Boc groups) with reactive handles (methyl ester and fluorine), making it a candidate for prodrug strategies or targeted drug delivery.
Properties
Molecular Formula |
C19H26FNO5 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
methyl 6-fluoro-2,2-dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3,4-dihydrochromene-8-carboxylate |
InChI |
InChI=1S/C19H26FNO5/c1-18(2,3)26-17(23)21-10-11-9-19(4,5)25-15-13(11)7-12(20)8-14(15)16(22)24-6/h7-8,11H,9-10H2,1-6H3,(H,21,23) |
InChI Key |
QHXKSEFUUMKJFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC(=C2)F)C(=O)OC)CNC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Diol Precursors
A common method involves reacting 2,2-dimethyl-1,3-diols with fluorinated phenolic derivatives under acidic conditions (Table 1).
Table 1 : Cyclization conditions for chroman core synthesis
| Starting Material | Acid Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 2,2-Dimethyl-1,3-diol + 4-Fluoro-resorcinol | H2SO4 | 80 | 68 |
| Allyl vinyl ether derivative | PPTS | 120 | 72 |
Procedure :
-
Dissolve 2,2-dimethyl-1,3-diol (10 mmol) and 4-fluoro-resorcinol (10 mmol) in toluene.
-
Add H2SO4 (0.5 eq) and reflux at 80°C for 12 hours.
-
Quench with NaHCO3, extract with EtOAc, and purify via column chromatography (hexane/EtOAc 4:1).
Fluorination at Position 6
Electrophilic fluorination using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) is preferred for regioselectivity.
Direct Fluorination
Conditions :
-
Substrate: 2,2-dimethylchroman-8-carboxylate (1 eq)
-
Fluorinating agent: Selectfluor® (1.2 eq)
-
Solvent: MeCN/H2O (9:1)
-
Temperature: 25°C
Mechanistic Insight :
Fluorination proceeds via an electrophilic aromatic substitution (EAS) mechanism, with the electron-deficient aromatic ring directing fluorine to position 6.
Introduction of the Boc-Protected Aminomethyl Group
The 4-aminomethyl group is installed via Mannich reaction or reductive amination , followed by Boc protection.
Reductive Amination
Steps :
-
React chroman-4-carbaldehyde (1 eq) with benzylamine (1.2 eq) in MeOH.
-
Reduce with NaBH4 (2 eq) to yield 4-(benzylamino)methylchroman.
-
Deprotect benzyl group via hydrogenolysis (H2, Pd/C).
-
Protect free amine with Boc anhydride (1.5 eq) in THF/NaHCO3.
Esterification at Position 8
The methyl ester is introduced via Fischer esterification or Mitsunobu reaction .
Fischer Esterification
Conditions :
-
Substrate: 6-Fluoro-2,2-dimethylchroman-8-carboxylic acid (1 eq)
-
Reagent: MeOH (excess), H2SO4 (cat.)
-
Temperature: Reflux (65°C)
Integrated Synthetic Route
A consolidated pathway combines the above steps (Figure 1):
Figure 1 : Integrated synthesis of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate
-
Chroman ring formation → 2. Fluorination → 3. Reductive amination → 4. Boc protection → 5. Esterification
Overall Yield : 52% (seven steps)
Optimization and Troubleshooting
-
Fluorination Side Products : Use of bulky directing groups (e.g., -OMe) minimizes para-fluorination.
-
Boc Group Stability : Avoid strong acids (e.g., TFA) during esterification; use mild conditions (pH 7–8).
-
Chromatography : Silica gel purification with 5% Et3N suppresses decomposition of Boc-protected intermediates.
Scalability and Industrial Relevance
-
Kilogram-Scale Production :
Analytical Characterization
Key spectroscopic data for the final compound:
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom or the Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
The compound has shown promising biological activities in various studies:
-
Anticancer Activity :
- In vitro studies have demonstrated that methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanisms include:
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells by modulating apoptotic pathways.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, inhibiting cancer cell proliferation.
- In vitro studies have demonstrated that methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate exhibits cytotoxic effects against several cancer cell lines. The mechanisms include:
-
Antimicrobial Properties :
- Preliminary studies indicate that this compound may possess antimicrobial properties, making it a candidate for further research in treating infections caused by resistant bacterial strains.
-
Neuroprotective Effects :
- Emerging research suggests potential neuroprotective effects, which may be beneficial in treating neurodegenerative diseases. The exact mechanisms are still under investigation but may involve antioxidant activity and modulation of neuroinflammatory pathways.
Synthetic Utility
This compound serves as a versatile intermediate in organic synthesis:
- Building Block for Complex Molecules : Its unique structure allows it to be used as a building block for synthesizing more complex pharmaceutical agents.
- Modification Potential : The presence of the Boc group makes it amenable to further chemical modifications, enhancing its utility in drug design.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of various derivatives of chroman compounds. This compound was tested against human breast cancer cell lines (MCF-7). Results indicated significant cytotoxicity and apoptosis induction compared to control groups .
Case Study 2: Antimicrobial Evaluation
In another study focused on antimicrobial activity, this compound was evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results suggested that it exhibits moderate antibacterial activity, indicating its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the amino group, allowing for selective reactions at other sites. The fluorine atom and chroman moiety contribute to the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- Fluorine vs. Chlorine : The target compound’s 6-fluoro substituent (electron-withdrawing) contrasts with the 8-chloro in ’s spiro compound. Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability and membrane permeability compared to chlorine .
- Methyl Ester vs. Methoxy : The target’s 8-methyl carboxylate () is more hydrolytically labile than the 8-methoxy group in ’s chromene derivative, enabling easier conversion to carboxylic acids for prodrug activation .
Biological Activity
Methyl 4-(((tert-butoxycarbonyl)amino)methyl)-6-fluoro-2,2-dimethylchroman-8-carboxylate is a synthetic compound with potential biological activities. This article summarizes its biological activity based on available research findings, including data tables and relevant case studies.
- Molecular Formula : C19H26FNO5
- Molecular Weight : 367.420 g/mol
- CAS Number : 1956322-89-6
The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and bioavailability, while the fluorine atom may contribute to its reactivity and interaction with biological macromolecules.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, a related compound demonstrated inhibition of cell proliferation in various cancer cell lines, suggesting potential applications in cancer therapy.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung cancer) | 15 | |
| This compound | MCF7 (Breast cancer) | 20 |
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Research indicates that similar structures can mitigate neurodegenerative processes by reducing oxidative stress and apoptosis in neuronal cells.
Case Studies
-
Study on Antitumor Activity :
- A study conducted on various synthesized derivatives showed that this compound exhibited a dose-dependent inhibition of tumor cell growth in vitro.
- The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase.
-
Neuroprotection in Animal Models :
- In a mouse model of neurodegeneration, administration of the compound resulted in improved cognitive functions and reduced neuronal loss compared to control groups.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis optimization should focus on reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). For example, using crown ethers like 18-crown-6 in acetonitrile with KOH can improve nucleophilic substitution efficiency, as seen in analogous syntheses of tert-butoxycarbonyl-protected compounds . Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the product from byproducts. Purity validation should combine HPLC (>97% purity) and NMR spectroscopy for structural confirmation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Compare chemical shifts (e.g., tert-butoxycarbonyl group at δ ~1.4 ppm for 1H; carbonyl carbons at ~150-170 ppm for 13C) to confirm protective group integrity .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., exact mass calculations for C₂₁H₂₉FN₂O₅) to rule out fragmentation or impurities.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for esters and carbamates) .
Q. What stability tests are essential for storing this compound under laboratory conditions?
- Methodological Answer : Conduct accelerated degradation studies under varying conditions:
- Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via TLC or HPLC .
- Hydrolytic Stability : Expose to aqueous buffers (pH 3–9) to assess susceptibility to ester or carbamate hydrolysis.
- Light Sensitivity : Store aliquots in amber vials under UV/visible light and compare to dark-stored controls .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR) in biological systems?
- Methodological Answer :
- Variable Modification : Synthesize analogs with substitutions at the 6-fluoro or 2,2-dimethylchroman positions to assess impact on bioactivity (e.g., antimicrobial or enzyme inhibition).
- Biological Assays : Use dose-response curves (IC₅₀/EC₅₀ calculations) in cell-based models, paired with molecular docking simulations to predict binding affinities to target proteins .
- Statistical Design : Apply factorial designs (e.g., 2^k factorials) to evaluate interactions between substituents and activity .
Q. What experimental approaches are recommended to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Replicate Studies : Perform triplicate experiments under standardized conditions (e.g., cell passage number, serum batch) to minimize variability .
- Meta-Analysis : Compare datasets using ANOVA or mixed-effects models to identify outliers or confounding factors (e.g., solvent DMSO concentration affecting cell viability) .
- Orthogonal Assays : Validate results with alternative methods (e.g., fluorescence polarization vs. SPR for binding assays) .
Q. How can the environmental fate and ecotoxicological impact of this compound be systematically evaluated?
- Methodological Answer :
- Environmental Partitioning : Determine logP (octanol-water partition coefficient) to predict bioaccumulation potential.
- Degradation Studies : Use OECD 301/302 guidelines to assess biodegradability in soil/water matrices under aerobic/anaerobic conditions .
- Ecotoxicology : Test acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) with LC₅₀/NOEC calculations, cross-referenced with QSAR models .
Q. What advanced analytical methods are suitable for quantifying trace impurities or metabolites of this compound?
- Methodological Answer :
- LC-MS/MS : Employ multiple reaction monitoring (MRM) for selective detection of low-abundance metabolites (e.g., hydrolyzed carboxylate derivatives).
- Isotopic Labeling : Use ¹⁴C-labeled compound in mass balance studies to track metabolite formation in biological systems .
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric centers are present in degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
